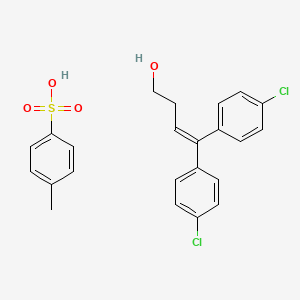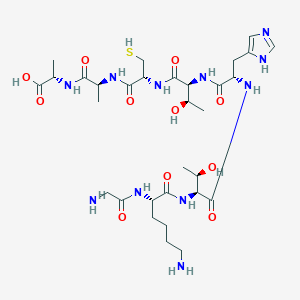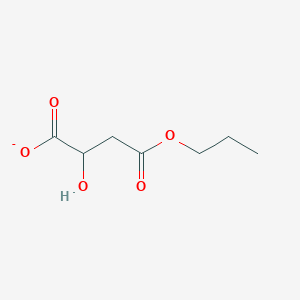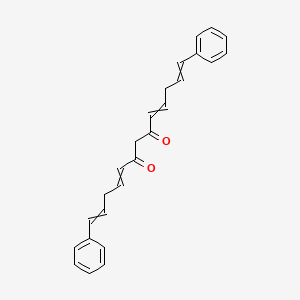![molecular formula C8H10N4O2 B14209113 6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 821785-77-7](/img/structure/B14209113.png)
6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, forming a bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine with formylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and carboxamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: A similar compound with a different ring fusion pattern.
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: Known for its potent biological activities.
Uniqueness
6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is unique due to its specific functional groups and the resulting chemical properties.
Propiedades
Número CAS |
821785-77-7 |
|---|---|
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
6-formyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N4O2/c9-8(14)7-5-1-2-12(4-13)3-6(5)10-11-7/h4H,1-3H2,(H2,9,14)(H,10,11) |
Clave InChI |
VGQUDQQAIPJLBS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C(=NN2)C(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)



![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)



![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)

